TAK-779 - 229005-80-5

TAK-779

Catalog Number: EVT-254406
CAS Number: 229005-80-5
Molecular Formula: C33H39ClN2O2
Molecular Weight: 531.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-779 (N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptidic, small molecule antagonist of the chemokine receptors CCR5 and CXCR3. [] Chemokine receptors are part of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in various cellular processes, including chemotaxis, cell proliferation, and signal transduction. [] TAK-779 blocks the interaction of chemokines with their respective receptors, thereby inhibiting the downstream signaling cascades involved in various physiological and pathological processes. [, , , ] Due to its dual antagonism of CCR5 and CXCR3, TAK-779 has been explored in a wide range of scientific research applications, including studies on HIV infection, inflammatory diseases, and transplantation. [, , , , , , , ]

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the CXCR3 chemokine receptor. It exhibits inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A.

Relevance: This compound belongs to a different chemical class than TAK-779 but shares the ability to target and antagonize the CXCR3 receptor. Unlike TAK-779, VUF10472/NBI-74330 acts as a full inverse agonist at CXCR3 N3.35A, suggesting potential differences in their binding modes and downstream effects.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and noncompetitive antagonist of CXCR3. It also demonstrates full inverse agonism at the CXCR3 N3.35A mutant.

Relevance: This compound shares structural similarities with VUF10472/NBI-74330 and exhibits comparable CXCR3 antagonism. Both compounds differ from TAK-779 in their chemical class and their full inverse agonism at CXCR3 N3.35A, suggesting a different mode of action compared to TAK-779.

{1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative and a noncompetitive antagonist of the CXCR3 receptor. It also exhibits full inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A.

Relevance: This compound represents a third chemical class of CXCR3 antagonists alongside the aforementioned pyrido[2,3-d]pyrimidin-4-one derivatives and TAK-779. While all three classes block CXCR3, VUF5834, like the other two mentioned compounds, acts as a full inverse agonist at CXCR3 N3.35A, suggesting a distinct interaction with CXCR3 compared to TAK-779.

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound and a noncompetitive antagonist of the CXCR3 receptor. It also demonstrates full inverse agonism at the CXCR3 N3.35A mutant.

Relevance: This compound represents another distinct chemical class of CXCR3 antagonists, sharing the ability to block the receptor but displaying full inverse agonism at CXCR3 N3.35A, unlike TAK-779. This difference suggests potential variations in binding sites and mechanisms of action compared to TAK-779.

Maraviroc

Compound Description: Maraviroc is a CCR5 antagonist that has been approved by the Food and Drug Administration for treating HIV-1 infection.

TD-0680

Compound Description: TD-0680 is a small-molecule CCR5 antagonist with sub-nanomolar potency against HIV-1 entry, cell-mediated infection, and a TAK-779/Maraviroc-resistant variant. It effectively blocks access to the extracellular loop 2 (ECL2) region of CCR5.

Relevance: TD-0680 shares the target of CCR5 with TAK-779 and Maraviroc but demonstrates a unique mechanism for enhanced potency. Its distinct binding mode allows it to effectively inhibit even resistant HIV-1 variants that show reduced susceptibility to TAK-779 and Maraviroc.

AK602/ONO4128/GW873140

Compound Description: AK602/ONO4128/GW873140 is a spirodiketopiperazine (SDP) derivative that acts as a potent and specific CCR5 antagonist. It exhibits potent anti-HIV-1 activity in vitro, even against multidrug-resistant strains. Importantly, it preserves CC-chemokine binding to CCR5 and their functions, contrasting with the complete blockade observed with TAK-779 and SCH-C.

SCH-C

Compound Description: SCH-C is a CCR5 antagonist. Unlike AK602, SCH-C completely blocks CC-chemokine interactions with CCR5.

TAK-220

Compound Description: TAK-220 is a small-molecule CCR5 antagonist that belongs to a different class than TAK-779.

N-(Carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-Aminopyrrolidine (Teijin Compound 1)

Compound Description: Teijin Compound 1 is a CCR2-specific antagonist. This compound's efficacy is significantly affected by specific residues in CCR2, such as His1213.33 and Ile2636.55.

Relevance: While both Teijin Compound 1 and TAK-779 interact with chemokine receptors, Teijin Compound 1 displays a high specificity for CCR2, unlike TAK-779's dual antagonism of CCR5 and CXCR3. Understanding their different binding modes and target specificities can guide the development of more selective chemokine receptor antagonists.

Source and Classification

TAK-779 is classified as a small-molecule antagonist. It was initially synthesized by Takeda Pharmaceutical Company and has been studied extensively for its potential therapeutic applications in HIV infection, autoimmune diseases, and other inflammatory conditions. Its mechanism of action involves the selective inhibition of CCR5, which plays a crucial role in the immune response and the pathogenesis of various diseases .

Synthesis Analysis

The synthesis of TAK-779 has been optimized to improve yield and efficiency. The original synthesis involved several key steps, including:

  1. Formation of the Ammonium Moiety: This step is critical as TAK-779 is an ammonium salt with a chloride anion.
  2. Methylation of Tertiary Amine: A convenient method using trialkylphosphite and N-halogenosuccinimide has been developed to achieve this methylation efficiently .

Recent advancements have introduced late-stage diversification strategies that allow for rapid synthesis of thiophene-based analogues of TAK-779, enhancing its pharmacological profile .

Molecular Structure Analysis

TAK-779 has a complex molecular structure characterized by its non-peptide nature. The molecular formula is C₁₈H₁₉ClN₂O₂S, with a molecular weight of approximately 364.87 g/mol. The structure includes:

  • Ammonium Salt: Essential for its receptor binding properties.
  • Thiophene Ring: Contributes to its chemical stability and biological activity.

The specific arrangement of these components allows TAK-779 to effectively bind to CCR5 and CXCR3 receptors, inhibiting their respective signaling pathways .

Chemical Reactions Analysis

TAK-779 undergoes various chemical reactions during its synthesis, primarily involving:

  1. N-Methylation Reactions: These reactions are pivotal in forming the ammonium moiety necessary for activity.
  2. Formation of Thiophene Derivatives: Modifications to the thiophene ring can lead to new analogues with potentially enhanced efficacy or reduced side effects.

These reactions are typically facilitated under controlled laboratory conditions to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action for TAK-779 involves:

  1. Inhibition of Chemokine Receptor Activity: By binding to CCR5 and CXCR3, TAK-779 prevents the interaction between these receptors and their ligands, which include various inflammatory cytokines.
  2. Reduction in Inflammatory Cell Migration: This blockade results in decreased recruitment of inflammatory cells to sites of tissue damage or infection, thereby alleviating symptoms associated with autoimmune diseases and reducing tissue damage in conditions like acute respiratory distress syndrome .

Experimental data suggest that TAK-779 effectively reduces levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent .

Physical and Chemical Properties Analysis

TAK-779 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory methods.

These properties are crucial for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .

Applications

TAK-779 has multiple scientific applications:

  1. HIV Research: As a potent antagonist of CCR5, it is explored for its ability to inhibit R5 HIV strains, contributing to antiviral research efforts.
  2. Autoimmune Diseases: Its efficacy in reducing inflammation makes it a candidate for treating conditions like multiple sclerosis and rheumatoid arthritis.
  3. Acute Respiratory Distress Syndrome: Recent studies indicate that TAK-779 may prevent lung damage associated with this condition by mitigating inflammatory responses .
Pharmacological Mechanisms of Action

CCR5 Antagonism and HIV-1 Replication Inhibition

TAK-779 (N-[[4-[[[6,7-Dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl]carbonyl]amino]phenyl]methyl]tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride) is a potent nonpeptide antagonist of the C-C chemokine receptor type 5 (CCR5). It selectively binds to CCR5, a critical coreceptor for macrophage-tropic (R5) human immunodeficiency virus type 1 (HIV-1) entry into host cells. TAK-779 inhibits the binding of natural CCR5 ligands, including macrophage inflammatory proteins MIP-1α (CCL3) and MIP-1β (CCL4), as well as RANTES (CCL5), with half-maximal inhibitory concentrations (IC50) of 1–1.4 nM in CCR5-expressing CHO cells [1] [6]. This blockade prevents gp120-mediated conformational changes in HIV-1 envelope proteins, thereby inhibiting membrane fusion and viral entry.

In cellular assays using MAGI-CCR5 cells (HeLa cells engineered to express CD4 and CCR5), TAK-779 exhibited potent anti-HIV-1 activity against strain JR-FL, with IC50 values of 0.87 ± 0.11 nM for membrane fusion inhibition and 1.4 ± 0.1 nM for viral replication inhibition [1]. The compound’s efficacy extends to diverse R5 HIV-1 clinical isolates (e.g., Ba-L, KK, CTV), with EC90 values ranging from 5.7 nM (Ba-L in MAGI-CCR5 cells) to 27 nM (CTV in PBMCs) [6]. The correlation coefficient (R = 0.881) between membrane fusion inhibition and viral replication suppression underscores its mechanism-specific activity [1].

Table 1: Inhibitory Potency of TAK-779 Against HIV-1 Replication

HIV-1 StrainCell ModelEC₅₀ (nM)EC₉₀ (nM)
JR-FLMAGI-CCR51.4-
Ba-LMAGI-CCR51.25.7
Ba-LPBMCs3.712.8
KKPBMCs1.620.8
CTVPBMCs3.527

Dual CCR5/CXCR3 Receptor Blockade in Immune Cell Migration

Beyond CCR5, TAK-779 antagonizes the C-X-C motif chemokine receptor 3 (CXCR3), with an IC50 of 369 nM against murine CXCR3 in peripheral blood mononuclear cells (PBMCs) [6]. This dual receptor blockade disrupts chemokine-guided migration of key immune cells. CCR5 and CXCR3 are co-expressed on CD4+ and CD8+ T cells, monocytes, and macrophages—cell types central to inflammatory responses in autoimmune and viral diseases [2] [4].

In experimental autoimmune encephalomyelitis (EAE) models, TAK-779 (150 µg/day, subcutaneous) reduced CNS infiltration of CCR5+/CXCR3+ leukocytes by >60%, decreasing disease incidence and severity in C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (MOG) [2]. Notably, TAK-779 did not inhibit T-cell proliferation or cytokine production (e.g., IFN-γ), confirming its specific action on cell migration rather than immune cell activation [2]. This selectivity was validated in adoptive transfer experiments, where MOG-specific T cells from TAK-779-treated mice retained their capacity to induce EAE in naïve recipients [2].

Table 2: Impact of TAK-779 on Immune Cell Migration in EAE

Cell TypeReceptor ExpressionReduction in CNS Infiltration
CD4+ T cellsCCR5+/CXCR3+>60%
CD8+ T cellsCCR5+/CXCR3+>60%
CD11b+ monocytesCCR5+/CXCR3+>60%

Modulation of Chemokine-Mediated Inflammatory Pathways

TAK-779 suppresses chemokine-driven amplification of inflammatory cascades by targeting CCR2b (IC50 = 27 nM) in addition to CCR5/CXCR3 [5] [6]. This broad-spectrum antagonism reduces the downstream effects of chemokine-receptor interactions:

  • Inhibition of calcium signaling: TAK-779 (20 nM) abolishes CCL5-induced intracellular calcium mobilization in MOLT-4/CCR5 cells (IC50 = 7.9 nM) [6].
  • Suppression of β-arrestin recruitment: At 6 nM, it blocks CCL3-induced β-arrestin recruitment in U2OS cells expressing CCR5 [6].
  • Downregulation of cytokine synthesis: By disrupting CCR5/CCR2 signaling, TAK-779 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages and T cells [4] [7].

In murine models of diffuse alveolar damage (DAD), a single dose of TAK-779 (2.5 mg/kg) decreased serum levels of CCR5 ligands MIP-1α/CCL3, MIP-1β/CCL4, MCP-1/CCL2, and CCL5/RANTES by 3–5-fold within 24 hours [4]. This chemokine suppression correlated with reduced perivascular mononuclear infiltration and alveolar damage in lung tissues [4].

Inhibition of Cytokine Storm Pathogenesis in Viral-Induced Hyperinflammation

TAK-779 mitigates cytokine storm syndromes by targeting upstream chemokine networks that drive uncontrolled cytokine release. In SARS-CoV-2-induced DAD models, TAK-779 administration:

  • Attenuated hyperinflammation: Reduced serum IL-6, IFN-γ, and TNF-α levels by 3–5-fold [4].
  • Prevented lung damage: Computed tomography (CT) showed rapid recovery of lung density/volume within 48 hours [4].
  • Outperformed standard therapies: Demonstrated superior efficacy to dexamethasone (glucocorticoid) or tocilizumab (IL-6R antibody) in reducing mortality and tissue injury [4].

Mechanistically, TAK-779 interrupts the CCL3/CCR5 and CXCL10/CXCR3 axes that activate NF-κB and JAK/STAT pathways in macrophages and T cells [4] [7]. This prevents the amplification loop between chemokine release and cytokine production (e.g., IL-6), which is a hallmark of COVID-19-associated ARDS and multisystem inflammatory syndrome [4].

Properties

CAS Number

229005-80-5

Product Name

TAK-779

IUPAC Name

dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium;chloride

Molecular Formula

C33H39ClN2O2

Molecular Weight

531.1 g/mol

InChI

InChI=1S/C33H38N2O2.ClH/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32;/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3;1H

InChI Key

VDALIBWXVQVFGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-]

Synonyms

N,N-dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride
N-((4-(((6,7-dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl)carbonyl)amino)phenyl)methyl)tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride
TAK 779
TAK-779

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.